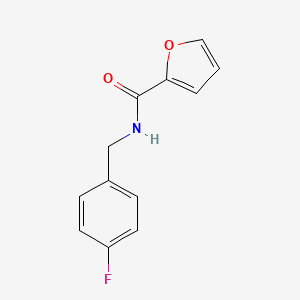

N-(4-fluorobenzyl)furan-2-carboxamide

Description

N-(4-Fluorobenzyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a 4-fluorobenzyl group. This molecule has garnered attention in medicinal chemistry due to its structural versatility and biological activity, particularly as an antiviral and anticancer agent. Its synthesis typically involves coupling reactions between furan-2-carbonyl chloride and 4-fluorobenzylamine derivatives under basic conditions .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c13-10-5-3-9(4-6-10)8-14-12(15)11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKZNTFGMRCWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-fluorobenzylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Preliminary studies suggest potential therapeutic applications, including antibacterial and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Bromophenyl and Other Analogues

- N-(4-Bromophenyl)furan-2-carboxamide : Synthesized via amide coupling of furan-2-carbonyl chloride and 4-bromoaniline, achieving a 94% yield at room temperature .

- Anticancer derivatives : N-(4-Chlorobenzyl)- and N-(4-Methylbenzyl)furan-2-carboxamides were prepared with yields of 70–89% using similar methods .

Key Insight : The fluorobenzyl group introduces steric and electronic effects that may reduce yields compared to bromophenyl derivatives, possibly due to the reactivity of the benzyl bromide intermediate or purification challenges .

Structural and Functional Group Comparisons

Core Modifications

| Compound | Substituents | Key Structural Features |

|---|---|---|

| N-(4-Fluorobenzyl)furan-2-carboxamide | 4-Fluorobenzyl | Electron-withdrawing fluorine atom |

| N-(4-Bromophenyl)furan-2-carboxamide | 4-Bromophenyl | Bulky bromine atom |

| N-(4-Methoxyphenyl)furan-2-carboxamide | 4-Methoxyphenyl | Electron-donating methoxy group |

| Naphtho[2,1-b]furan analogue | Naphthofuran backbone | Extended aromatic system |

Impact of Substituents

- Electron-withdrawing groups (e.g., F, Cl) : Enhance binding to hydrophobic pockets in targets like viral 2C proteins or EGFR kinases .

- Electron-donating groups (e.g., OCH₃) : Improve solubility and broaden antiviral spectra .

- Bromine vs. Fluorine : Bromophenyl derivatives exhibit higher synthetic yields but may suffer from toxicity issues, whereas fluorine improves metabolic stability .

Antiviral Activity

- N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide: Demonstrated pan-enterovirus (pan-EV) and pan-rhinovirus (pan-RV) activity by targeting the conserved 2C protein. SAR studies revealed that the furan amide is critical, while modifications to the benzyl group (e.g., methoxy) enhanced potency and reduced neurotoxicity compared to fluoxetine .

- Comparison with Fluoxetine : The fluorobenzyl derivative lacks fluoxetine’s trifluoro moiety and chiral center, reducing off-target effects while maintaining antiviral efficacy .

Anticancer Activity

- This compound (4c) : Inhibited EGFR tyrosine kinase and tubulin polymerization, with IC₅₀ values comparable to chlorobenzyl (4d) and methylbenzyl (4e) analogues .

- Naphthofuran analogue : The extended aromatic system in N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide may improve DNA intercalation but reduce solubility .

Structure-Activity Relationship (SAR) Insights

- Furan Ring : Essential for antiviral activity; replacement with other heterocycles (e.g., pyridine) abolished efficacy .

- Benzyl Substituents :

Physical and Chemical Properties

| Compound | Melting Point (°C) | Key NMR Shifts (δ, ppm) |

|---|---|---|

| N-(4-Fluorobenzyl)-indole-furan | 84–85 | 5.50 (s, CH₂), 6.72–8.54 (ArH) |

| N-(4-Bromophenyl)furan-2-carboxamide | Not reported | Not available |

| Antiviral derivative | Not reported | Not available |

Note: Fluorine’s small size and high electronegativity contribute to favorable pharmacokinetic profiles, while bromine’s bulk may limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.